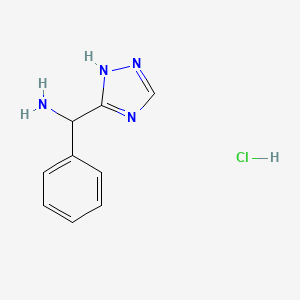

phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride

概要

説明

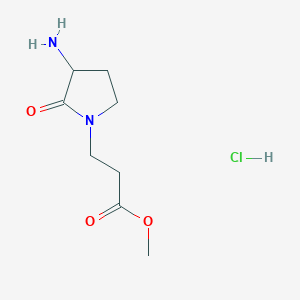

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound with the CAS Number: 1432680-52-8 . It has a molecular weight of 210.67 . The IUPAC name for this compound is phenyl (4H-1,2,4-triazol-3-yl)methanamine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4.ClH/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7;/h1-6,8H,10H2,(H,11,12,13);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 210.67 . More specific physical and chemical properties such as solubility, density, and boiling point are not available in the retrieved data.科学的研究の応用

Antiviral and Antitumoral Activity

A study by Jilloju et al. (2021) discusses the synthesis of a series of derivatives starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol. These compounds exhibited promising in vitro antiviral and antitumoral activities. The structural modifications on the phenyl moiety allowed tuning of biological properties toward antiviral or antitumoral activity, highlighting the versatility of such compounds in drug development.

Nonlinear-Optical (NLO) Properties

Maza et al. (2020) reported on the synthesis, structural investigation, and NLO properties of three Schiff bases containing halogens and triazole moieties Maza et al., 2020. These compounds demonstrate the potential use of triazole derivatives in the development of new materials for nonlinear optical applications due to their favorable electronic and structural properties.

Corrosion Inhibition

Bentiss et al. (2007) explored the use of 4H-triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions Bentiss et al., 2007. The study concluded that these compounds are effective in protecting mild steel against corrosion, attributing their efficiency to the type and nature of substituents in the inhibitor molecule. This application signifies the importance of triazole derivatives in industrial applications where corrosion resistance is crucial.

Biomimetic Structures

Gardner et al. (2008) synthesized tris(triazolyl)borate ligands to investigate their potential for hydrogen bonding and improved solubility in hydrophilic solvents for biomimetic applications Gardner et al., 2008. The study demonstrates the ability of triazole derivatives to mimic biological structures and interactions, which could be beneficial in designing new drugs or studying biological processes.

Anticancer Agents

Panathur et al. (2013) designed and synthesized a library of 1,2,4-triazole derivatives as potential anticancer leads Panathur et al., 2013. These compounds showed promising growth inhibitory actions against cancer cell lines at lower micro molar concentrations, indicating the potential of phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride derivatives in cancer therapy.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

将来の方向性

The future directions for research on phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the observed activity of some triazole derivatives against cancer cell lines , these compounds could be of interest in the development of new therapeutic agents.

作用機序

Mode of Action

It is known that the reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . The binding mode of similar compounds has been found to involve H-bonding and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against tumor cell lines . For instance, one study found that 1,2,4-triazole hybrids had weak to high cytotoxic activities against two tumor cell lines .

Action Environment

It is known that the ancillary ligand attached with a 4-phenyl-4h-1,2,4-triazole group could facilitate charge trapping across the bulk of the device for efficient oleds .

特性

IUPAC Name |

phenyl(1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7;/h1-6,8H,10H2,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABFFDNQUGVZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=NN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

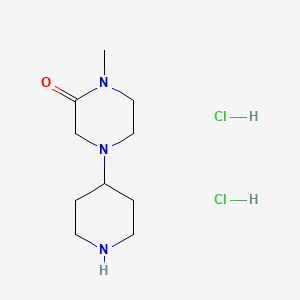

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1429992.png)

![2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride](/img/structure/B1429995.png)

![3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride](/img/structure/B1430003.png)

![[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1430009.png)

![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)